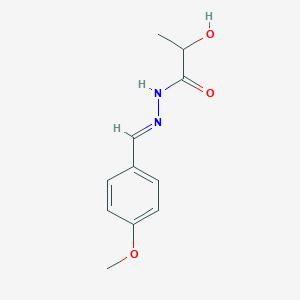![molecular formula C15H12BrN3O5 B5766540 N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5766540.png)
N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BON is a member of the imidazole family of compounds and has a molecular formula of C16H12BrN3O5.
Wirkmechanismus
N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor-promoting pathways. Specifically, N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has also been shown to exhibit antioxidant properties, which may help protect cells from oxidative damage. Furthermore, N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide in laboratory experiments is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation of using N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide in laboratory experiments is its relatively complex synthesis process, which may limit its availability for use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One potential application for N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is in the development of new drugs for the treatment of cancer, as research has shown that N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide exhibits potent anti-tumor properties. Additionally, further research is needed to fully elucidate the mechanism of action of N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide and to determine its potential applications in other fields, such as agriculture and material science.
Synthesemethoden
N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form the intermediate compound, which is then reacted with imidazole to form the final product, N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been extensively studied for its potential applications in the field of medicine. Research has shown that N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5/c16-11-3-7-13(8-4-11)23-9-14(20)24-18-15(17)10-1-5-12(6-2-10)19(21)22/h1-8H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFKNJPDQFDVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC=C(C=C2)Br)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)





![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)


![N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)

![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5766551.png)

